6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane

Description

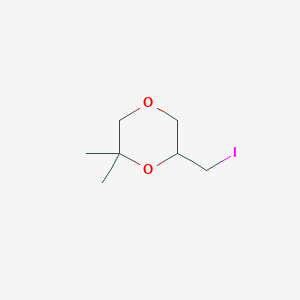

Structure

3D Structure

Properties

IUPAC Name |

6-(iodomethyl)-2,2-dimethyl-1,4-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-7(2)5-9-4-6(3-8)10-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSFPOUNRPPJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(O1)CI)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Iodomethyl 2,2 Dimethyl 1,4 Dioxane

De Novo Synthetic Routes to the 1,4-Dioxane (B91453) Core Bearing an Iodomethyl Moiety

De novo synthesis involves the construction of the heterocyclic ring system from acyclic precursors. These methods offer flexibility in introducing desired substituents and controlling stereochemistry from the outset.

Iodocyclization is a powerful method for the formation of iodine-containing heterocycles. The reaction proceeds via the electrophilic addition of an iodine source to a double bond, followed by the intramolecular attack of a nucleophile, such as a hydroxyl group, to form the ring.

A plausible pathway to a 6-(iodomethyl)-1,4-dioxane core involves the iodocyclization of an allyloxy-substituted alcohol. For instance, an acyclic precursor with an allyloxy group positioned appropriately relative to a diol could undergo a cascade cyclization. Research on the heterocyclization of allyl β-iodoethers demonstrates that such precursors can be converted into substituted 1,4-dioxanes. researchgate.net The process typically involves an initial alkoxyiodination of an alkene to generate the iodoether, which then cyclizes to form the dioxane ring. researchgate.net While not explicitly detailed for the 2,2-dimethyl substituted target, this strategy represents a viable de novo approach.

Another related strategy involves the iodolactonization of precursors like hepta-1,6-dien-4-ol (B1294630), which yields a 4-allyl-6-iodomethyl-1,3-dioxan-2-one. researchgate.net This intermediate, containing the key iodomethyl-substituted heterocyclic core, can then be further elaborated to the desired 1,4-dioxane derivative. researchgate.net

Divergent synthesis allows for the creation of multiple complex products from a common intermediate. For 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane, this can be envisioned by constructing the dioxane ring from a versatile acyclic precursor. A common method for forming 1,4-dioxane rings is the dimerization of oxiranes or the reaction of an oxirane with a diol. mdpi.com

A synthetic route could commence with a chiral dihydroxyhexanoic acid derivative. Protection of the diol moiety with acetone (B3395972) or 2,2-dimethoxypropane (B42991) yields the 2,2-dimethyl-1,3-dioxane (B13969650) ring system. google.com This approach is documented in the synthesis of related compounds, where 1,1-dimethylethyl (3R, 5R)-6-cyano-3,5-dihydroxyhexanoate is converted to a 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate derivative. google.com By starting with an analogous 6-halo-3,5-dihydroxyhexanoate, one could construct the 6-(halomethyl)-2,2-dimethyl-1,3-dioxane core, which can then be converted to the target iodo-compound.

Derivatization and Functional Group Transformations on Existing 1,4-Dioxane Scaffolds

An alternative to de novo synthesis is the modification of a pre-formed 1,4-dioxane ring. This is often a more direct and efficient approach, especially when suitable starting materials are readily available.

The most direct and well-documented method for synthesizing 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane involves the derivatization of a hydroxymethyl precursor. The hydroxyl group is first converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or brosylate), which is then displaced by an iodide ion in a nucleophilic substitution reaction. google.com This classic transformation is known as the Finkelstein reaction. wikipedia.org

A key precursor for this route is (4R-cis)-1,1-dimethylethyl 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate. google.comprepchem.comchemicalbook.com The synthesis proceeds in two main steps:

Sulfonylation: The hydroxymethyl compound is reacted with a sulfonyl chloride, such as 4-bromobenzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine. This converts the primary alcohol into a sulfonate ester, a highly effective leaving group. google.comgoogle.com

Iodide Displacement: The resulting sulfonate intermediate is then treated with a source of iodide ions, typically sodium iodide (NaI) in a polar aprotic solvent like acetone or dimethyl sulfoxide (B87167) (DMSO). The iodide ion displaces the sulfonate group via an SN2 mechanism to yield the final 6-(iodomethyl) product. wikipedia.org The precipitation of the sodium sulfonate salt from the acetone solution helps to drive the reaction to completion. wikipedia.org

This method is highly efficient and is detailed in patent literature for the preparation of the title compound as a valuable intermediate. google.com

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 6-(Hydroxymethyl)-2,2-dimethyl-1,4-dioxane derivative | 1. p-Bromobenzenesulfonyl chloride, Triethylamine 2. Sodium Iodide (NaI) | 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane derivative | Sulfonylation followed by Finkelstein Reaction |

| 6-(Chloromethyl)-2,2-dimethyl-1,4-dioxane derivative | Sodium Iodide (NaI) in Acetone | 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane derivative | Finkelstein Reaction |

The direct functionalization of an unactivated C-H bond on the 2,2-dimethyl-1,4-dioxane ring is a significant synthetic challenge. Modern methods involving transition-metal-catalyzed C-H activation have been developed for various heterocyclic systems, but their application to simple dioxanes is not well-established. mdpi.commdpi.comresearchgate.net Such reactions often lack the regioselectivity required to functionalize the C6 position specifically, potentially leading to a mixture of products.

Given the quasi-equivalent reactivity of several C-H bonds on the dioxane ring, achieving regioselective functionalization to install an iodomethyl group would likely require a multi-step sequence involving a directing group. mdpi.com For this particular target compound, synthetic strategies that build the ring with the desired functionality already incorporated or that derivatize a pre-functionalized scaffold (as described in section 2.2.1) are far more practical and higher-yielding.

Process Optimization and Scalability Considerations for Research-Scale Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a larger, research-scale synthesis requires careful optimization of various parameters to ensure efficiency, safety, and reproducibility.

Reaction Conditions: Key reaction parameters such as temperature, concentration, and reaction time need to be optimized. For instance, running reactions at higher concentrations can increase throughput, but may also lead to challenges with heat dissipation and mixing. The choice of solvent is also critical; a solvent that is effective for the reaction, allows for easy product isolation, and has a favorable safety profile is ideal.

Reagent Stoichiometry and Addition: The stoichiometry of the reagents should be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. The order and rate of reagent addition can also have a significant impact on the reaction outcome, particularly for exothermic reactions.

Work-up and Purification: The work-up procedure should be designed to be as simple and efficient as possible. This may involve optimizing extraction conditions, crystallization procedures, or chromatographic separations. For larger scale synthesis, minimizing the use of chromatography is often a goal due to cost and time considerations. Crystallization is a highly desirable purification method at scale as it can provide very pure material in a single step.

Safety: A thorough safety assessment of the entire process is crucial. This includes understanding the hazards associated with all reagents, intermediates, and products, as well as the potential for runaway reactions.

By systematically addressing these factors, a synthetic route for 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane can be optimized for efficient and reliable research-scale production.

Chemical Reactivity and Mechanistic Pathways of 6 Iodomethyl 2,2 Dimethyl 1,4 Dioxane

Nucleophilic Substitution Reactions at the Iodomethyl Center

The primary mode of reactivity for 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane involves nucleophilic substitution, where the iodide ion serves as an excellent leaving group. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new bond between the methylene (B1212753) carbon and the incoming nucleophile.

The electrophilic carbon of the iodomethyl group readily reacts with a variety of carbon-based nucleophiles to form new carbon-carbon bonds. A significant example is the displacement of the iodide by the cyanide ion, a reaction that is well-documented for similar halo-dioxane structures. google.comgoogle.com This transformation is a key step in the synthesis of more complex molecules, such as intermediates for HMG-CoA reductase inhibitors. google.com

The reaction typically involves treating the halide derivative with a metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com The process effectively substitutes the halogen atom with a cyano group, extending the carbon chain. google.com While specific studies on 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane are not detailed, the reactivity of analogous systems, such as 1,1-dimethylethyl (4R, 6S)-6-chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetate, provides a clear precedent for this transformation. google.com

Table 1: Representative Conditions for Cyanation of Halo-Dioxane Derivatives

| Starting Material | Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| 4-bromobenzenesulfonate of a 1,3-dioxane (B1201747) derivative | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | 20-25°C | 42-96 hours | 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate derivative google.com |

| (4R, 6S)-6-chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetate | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | 100°C | 30 hours | 6-cyanomethyl-1,3-dioxane-4-acetic acid derivative google.com |

Other strong carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and carbanions derived from dithianes, are also expected to react efficiently at the iodomethyl center via an SN2 pathway to furnish products with extended carbon skeletons.

Nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, readily displace the iodide from 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane to form the corresponding aminomethyl derivatives. This amination reaction is a fundamental transformation for introducing nitrogen-containing functional groups. Research on analogous 2-(iodomethyl)-1,4-dioxanes demonstrates their successful amination using dimethylamine. thieme-connect.de This subsequent quaternization of the resulting amine with iodomethane (B122720) can yield agonists for the muscarinic acetylcholine (B1216132) receptor (mAChR). thieme-connect.de

This reactivity is pivotal for the synthesis of nitrogen-containing heterocycles. The aminomethyl derivative can serve as a versatile building block where the newly introduced amino group can participate in subsequent intramolecular cyclization reactions to form various heterocyclic ring systems. While direct examples of nucleobase coupling with this specific dioxane are not prevalent in the reviewed literature, the established reactivity pattern suggests its potential as a substrate for alkylating nitrogen atoms within purine (B94841) and pyrimidine (B1678525) bases, a common strategy in the synthesis of nucleoside analogues. The general principle of aromatic amination, though proceeding through different mechanisms like the haloform-type reaction, underscores the importance of developing methods for C-N bond formation. nih.gov

The iodomethyl group is also susceptible to attack by oxygen and sulfur nucleophiles. Reactions with alkoxides or hydroxides would lead to the formation of ethers and alcohols, respectively. However, sulfur-based nucleophiles, such as thiolates (R-S⁻), are particularly effective in SN2 reactions with alkyl halides. msu.edu

Thiols are more acidic than their alcohol counterparts, allowing for the easy formation of thiolate anions, which are excellent nucleophiles. msu.edu The greater nucleophilicity of sulfur compared to oxygen means that reactions with thiolates are generally faster and more efficient than with corresponding alkoxides. msu.edu This allows for the selective formation of thioethers (sulfides) by reacting 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane with a chosen thiol in the presence of a base. The resulting thioether can be a valuable intermediate for further synthetic manipulations, taking advantage of the various oxidation states available to sulfur. msu.edu

Radical-Mediated Transformations Involving the Iodomethyl Group

The weak carbon-iodine bond (≈55 kcal/mol) of the iodomethyl group can be cleaved homolytically using radical initiators (e.g., azobisisobutyronitrile, AIBN), transition metals, or photolysis to generate a primary alkyl radical. This reactive intermediate can then participate in a variety of radical-mediated transformations.

6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane is an ideal candidate to act as an initiator in Atom Transfer Radical Polymerization (ATRP) or a substrate in Atom Transfer Radical Addition (ATRA). cmu.edu These controlled radical processes rely on the reversible transfer of a halogen atom (in this case, iodine) between a dormant species (the alkyl iodide) and a transition metal catalyst, typically a copper(I) complex. researchgate.net

The mechanism involves the catalyst (e.g., Cu(I)/Ligand) abstracting the iodine atom from the dioxane derivative to form a carbon-centered radical and the oxidized metal complex (e.g., I-Cu(II)/Ligand). researchgate.netresearchgate.net This radical can then add across a monomer unit (in ATRP) or an alkene/alkyne (in ATRA). The resulting radical is then deactivated by reacting with the oxidized metal complex, regenerating the catalyst and forming a new dormant species with the halogen at the chain end. cmu.edu This equilibrium between active radicals and dormant species allows for the synthesis of polymers with controlled molecular weights and low polydispersity. researchgate.net

Table 2: General Mechanism of Atom Transfer Radical Processes

| Step | Process | Description |

|---|---|---|

| 1. Activation | Radical Generation | The initiator, R-I (6-(iodomethyl)-2,2-dimethyl-1,4-dioxane), reacts with a transition metal complex (Mtⁿ/L) to form a radical (R•) and the oxidized metal-halide complex (I-Mtⁿ⁺¹/L). cmu.edu |

| 2. Propagation | C-C Bond Formation | The radical (R•) adds to a monomer or unsaturated molecule (M) to form a new radical species (R-M•). researchgate.net |

| 3. Deactivation | Radical Trapping | The propagating radical (R-M•) reacts with the oxidized metal complex (I-Mtⁿ⁺¹/L) to regenerate the reduced catalyst (Mtⁿ/L) and form a new dormant species (R-M-I). cmu.edu |

If the 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane molecule is suitably functionalized with an unsaturated moiety (e.g., an alkene or alkyne) at another position, the radical generated at the methylene carbon can undergo an intramolecular cyclization. These radical cyclization reactions are powerful tools for constructing cyclic, often complex, molecular architectures. thieme-connect.de

The process is initiated by the abstraction of the iodine atom to form the primary radical. This radical can then add to the internal double or triple bond, leading to the formation of a new ring and transferring the radical to a new position on the carbon skeleton. nih.gov The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by stereoelectronic factors as described by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored for alkyl radicals. The resulting cyclized radical is then typically quenched by abstracting a hydrogen atom from a donor or by another radical trapping process to yield the final product. nih.gov Transition metals are often used to mediate these cyclizations effectively. thieme-connect.de

Reactivity of the 1,4-Dioxane (B91453) Ring System

The 1,4-dioxane ring is a saturated heterocyclic ether, which generally exhibits a high degree of stability under many reaction conditions. It is this stability that allows 1,4-dioxane to be widely used as a solvent in a variety of chemical transformations. However, the substituents on the ring can influence its reactivity, and under certain harsh conditions, the ring can undergo cleavage.

Stability Under Various Reaction Conditions and Potential Cleavage Pathways

The 1,4-dioxane ring in molecules such as 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane is generally stable to a range of chemical environments. Like other ethers, the dioxane ring is resistant to attack by many nucleophiles and bases. However, its stability is compromised under strong acidic conditions and certain oxidative environments.

Acidic Conditions: In the presence of strong acids, the ether oxygens of the 1,4-dioxane ring can be protonated, which activates the ring towards nucleophilic attack and potential cleavage. The mechanism of acid-catalyzed cleavage typically involves the formation of an oxonium ion intermediate, followed by nucleophilic attack, which can lead to ring-opening. For instance, the synergy of Brønsted and Lewis acids has been shown to be effective in promoting the ring-opening of oxiranes to form 1,4-dioxane, a reaction that can be reversible under certain acidic conditions, leading to ring cleavage. mdpi.com

Basic Conditions: The 1,4-dioxane ring is generally stable under basic conditions. The C-O bonds are not susceptible to cleavage by common bases. This stability allows for reactions to be carried out on substituents, such as the iodomethyl group, without affecting the integrity of the dioxane ring.

Oxidative Cleavage: While generally stable, the 1,4-dioxane ring can be cleaved under specific and potent oxidizing conditions. For example, a study on 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane demonstrated that the dioxane ring could be cleanly cleaved using N-bromosuccinimide (NBS) in a mixture of tetrahydrofuran (B95107) and water. nih.gov This suggests that halogenating agents, particularly in the presence of water, can initiate reactions leading to the breakdown of the dioxane structure. Advanced oxidation processes, often involving highly reactive hydroxyl radicals, are also known to degrade the 1,4-dioxane ring, leading to a cascade of smaller oxygenated molecules. dss.go.th

Reductive Cleavage: The reductive cleavage of 1,4-dioxanes is less common and typically requires harsh conditions. While 1,3-dioxanes can be cleaved more readily by reagents like LiAlH4 in the presence of a Lewis acid, 1,4-dioxanes are generally more resistant to such conditions. cdnsciencepub.com

Lewis Acid-Mediated Ring Opening: Strong Lewis acids can coordinate to the oxygen atoms of the 1,4-dioxane ring, making it susceptible to nucleophilic attack and subsequent ring-opening. For example, the combination of B(C6F5)3, a strong Lewis acid, and a suitable base can lead to the ring-opening of 1,4-dioxane. acs.org

The stability of the 1,4-dioxane ring in 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane under various conditions is summarized in the table below.

| Condition | Stability of 1,4-Dioxane Ring | Potential Cleavage Pathway |

| Strong Acid | Low | Protonation of ether oxygen followed by nucleophilic attack. |

| Strong Base | High | Generally stable. |

| Oxidizing Agents (e.g., NBS/H2O) | Moderate | Formation of reactive intermediates leading to ring scission. nih.gov |

| Reducing Agents (e.g., LiAlH4) | High | Generally stable under standard conditions. |

| Strong Lewis Acids | Low | Coordination to ether oxygen, activating the ring for nucleophilic attack. acs.org |

Transformations Involving Other Ring Substituents or Ring Annulation

The presence of substituents on the 1,4-dioxane ring can open up pathways for further chemical transformations and the construction of more complex molecular architectures.

Reactions of the Iodomethyl Group: The primary site of reactivity in 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane is the iodomethyl group. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position. For instance, a similar chloromethyl-substituted 1,3-dioxane has been shown to undergo facile displacement of the chloride by cyanide, indicating that the dioxane ring is stable to these nucleophilic substitution conditions. It is highly probable that the iodomethyl group in the 1,4-dioxane analogue would be even more reactive towards such nucleophiles.

[4+2] Cycloaddition Reactions: Substituted 1,4-dioxanes can serve as precursors to dienes for use in [4+2] cycloaddition reactions. For example, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane has been used as a stable precursor to 2,3-dimethylene-1,4-dioxane, which then participates in Diels-Alder reactions with various dienophiles to construct functionalized cyclohexene (B86901) derivatives. nih.gov This suggests a potential synthetic utility for appropriately substituted 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane derivatives in similar annulation strategies.

Ring Annulation Strategies: While direct ring annulation onto the 1,4-dioxane ring of the title compound is not extensively documented, general strategies for forming fused ring systems can be considered. The Robinson annulation, a classic method for forming a six-membered ring, involves a Michael addition followed by an aldol (B89426) condensation. wikipedia.org While this is typically applied to ketones, the functional groups present on a modified 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane could potentially be elaborated to participate in such annulation reactions. More modern annulation techniques, such as those mediated by silicon, also provide routes to various heterocyclic ring systems.

Applications of 6 Iodomethyl 2,2 Dimethyl 1,4 Dioxane in Contemporary Organic Synthesis

Utility as a Key Intermediate in the Synthesis of Biologically Active Compounds

The unique combination of functional groups and stereochemical integrity in 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane makes it an important starting material for various therapeutic agents. The reactive carbon-iodine bond provides a site for nucleophilic substitution, allowing for the facile introduction of diverse functionalities, while the dioxane moiety serves as a chiral scaffold.

The 1,4-dioxane (B91453) nucleus is a well-established scaffold for ligands targeting muscarinic acetylcholine (B1216132) receptors (mAChRs), which are crucial in the central and peripheral nervous systems. nih.gov Research has demonstrated that the nature of the substituent at the 6-position of the dioxane ring critically influences the ligand's functional activity. nih.govacs.org While large, bulky aromatic groups in this position typically lead to potent mAChR antagonists, smaller substituents, such as a methyl group, result in effective agonists. acs.orgresearchgate.net

The compound 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane is an ideal intermediate for synthesizing libraries of such ligands. The iodomethyl group serves as a reactive handle for introducing various small alkyl or functionalized groups via nucleophilic substitution. This allows medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR) to optimize agonist potency and selectivity for different mAChR subtypes (M1-M5). acs.orgnih.gov

A significant application of 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane and its derivatives is in the synthesis of nucleoside and homo-nucleoside analogs, which are a cornerstone of antiviral and anticancer drug development. nih.govnih.gov In these molecules, the dioxane ring acts as a stable, conformationally flexible mimic of the natural furanose sugar moiety. The insertion of a methylene (B1212753) group between the sugar mimic and the nucleobase, creating a "homo-nucleoside," can confer resistance to enzymatic degradation. ntnu.no

An enantioselective synthesis starting from inexpensive, commercially available (2R,3R)-dimethyl tartrate has been developed to produce a closely related iodo-sugar analog, (2S,5S)- and (2R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane. nih.govntnu.no This chiral intermediate readily undergoes nucleophilic substitution with nucleobases. For example, reaction with silylated uracil (B121893) or adenine, typically in the presence of sodium hydride in a solvent like DMF, displaces the iodide to form the crucial C-N bond, yielding the target homo-N-nucleoside analogs. nih.govntnu.no

Table 1: Synthesis of Homo-N-Nucleoside Analogs

| Starting Material | Nucleobase | Key Intermediate | Final Product |

|---|---|---|---|

| (2R,3R)-Dimethyl Tartrate | Uracil | (2S,5S)-2-Iodomethyl-1,4-dioxane derivative | Uracil-containing homo-N-nucleoside analog |

Statins are a class of lipid-lowering agents that act by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. mdpi.comresearchgate.net The synthesis of many synthetic statins, such as atorvastatin (B1662188), relies on a chiral side chain containing a syn-1,3-diol. nih.gov While not the 1,4-dioxane itself, a structurally related isomer, the 1,3-dioxane (B1201747) ring system, is a critical intermediate in many industrial syntheses of atorvastatin. biomolther.orgnih.govresearchgate.net

Specifically, intermediates like tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate serve as the key chiral building block for the statin side chain. researchgate.netgoogle.com The synthesis of these 1,3-dioxane intermediates often begins with chiral precursors and uses the dioxane structure to protect the diol and control the stereochemistry during subsequent chemical transformations. researchgate.net One reported synthesis of a key cyanomethyl intermediate for atorvastatin proceeds via the iodolactonization of hepta-1,6-dien-4-ol (B1294630) to form a 4-allyl-6-iodomethyl-1,3-dioxan-2-one. researchgate.net This highlights the utility of an iodomethyl group on a related dioxane ring as a precursor in the synthesis of important pharmaceutical intermediates.

The development of novel antiviral agents frequently involves the modification of nucleosides. biorxiv.org The 1,4-dioxane ring has been investigated as a structural replacement for the ribose sugar in nucleoside analogs aimed at antiviral therapy. nih.gov The rationale is that such modifications can alter the molecule's recognition by viral enzymes or improve its metabolic stability.

Synthetic routes have been developed to construct 1,4-dioxane nucleoside analogs for biological screening. nih.gov For instance, guanine (B1146940) and adenine-substituted (hydroxymethyl)dioxanes have been synthesized and evaluated for antiviral activity. Although in one particular study these specific analogs did not show significant activity, the work contributes to the broader effort of exploring novel scaffolds for antiviral drug discovery. nih.gov The 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane represents a key precursor in this field, providing a straightforward entry point for attaching various nucleobases to the dioxane core to generate diverse candidates for antiviral testing. chosun.ac.kr

Implementation in Stereoselective Total Synthesis Strategies

The inherent chirality of 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane makes it a valuable building block in stereoselective total synthesis. When prepared from enantiopure starting materials, such as tartaric acid, the dioxane intermediate possesses well-defined stereocenters. ntnu.no This chirality can be transferred through subsequent reaction steps to control the stereochemical outcome in the final complex target molecule.

The enantioselective synthesis of homo-N-nucleosides is a prime example of this application. nih.govntnu.no By using an enantiomerically pure iodomethyl dioxane derivative, the resulting nucleoside analogs are also obtained as single enantiomers. This is critical for biological activity, as different enantiomers of a drug can have vastly different pharmacological effects. The dioxane ring acts as a rigid scaffold that dictates the spatial orientation of the substituents, guiding the stereochemical course of the synthesis.

Application in Cascade, Domino, and Multicomponent Reactions

A review of the scientific literature suggests that the specific application of 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane as a primary substrate in documented cascade, domino, or multicomponent reactions is not widespread. However, its chemical structure lends itself to potential use in such transformations. The iodomethyl group is a potent electrophile that can react with nucleophiles generated in situ during a multicomponent or domino reaction sequence. For example, it could serve to trap an intermediate in a cascade process, terminating the reaction and installing the chiral dioxane moiety onto the newly formed scaffold. While direct examples are sparse, the potential for its incorporation into these efficient synthetic methodologies remains an area for future exploration.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane |

| Muscarine |

| Acetylcholine |

| Uracil |

| Adenine |

| (2R,3R)-Dimethyl tartrate |

| Atorvastatin |

| HMG-CoA |

| Cholesterol |

| Guanine |

| tert-Butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

| 4-Allyl-6-iodomethyl-1,3-dioxan-2-one |

| Hepta-1,6-dien-4-ol |

| (2S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane |

Development of Novel Methodologies Leveraging the Iodomethyl-Dioxane Scaffold

The unique structural attributes of 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane, namely the presence of a reactive primary iodide and a protective dioxane ring, have made it an attractive scaffold for the development of novel synthetic methodologies. Researchers have begun to explore its utility in constructing complex molecular architectures, including spirocyclic systems and other heterocyclic frameworks. The inherent reactivity of the carbon-iodine bond, coupled with the stability of the dimethyl-dioxane moiety, provides a versatile platform for a range of chemical transformations.

Recent investigations have focused on harnessing the electrophilic nature of the iodomethyl group in reactions with various nucleophiles. These studies have paved the way for new methods of carbon-carbon and carbon-heteroatom bond formation. The dioxane component not only serves as a protecting group for a diol functionality but also influences the stereochemical outcome of reactions at the adjacent iodomethyl-bearing carbon.

One notable area of development is in the synthesis of spirocyclic compounds. The iodomethyl-dioxane scaffold can be employed as a key building block in methodologies aimed at creating intricate spiro-fused ring systems. For instance, novel synthetic routes to spiro[(2,2-dimethyl- nih.govresearchgate.net-dioxane)-5,2′-(2′,3′-dihydroindole)] have been explored. While not using the iodo-variant directly, a closely related precursor, 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane, has been successfully utilized in SRN1 reactions with substituted benzyl (B1604629) chlorides to generate the core spiro-indole structure. This suggests a strong potential for developing similar radical-mediated cyclization strategies starting from 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane.

Furthermore, the conversion of the iodomethyl group into other functionalities opens up additional avenues for methodological development. A patented process highlights the displacement of the iodide (or other activated sulfonate derivatives) with a metal cyanide to produce (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. google.com This nucleophilic substitution serves as a critical step in the synthesis of pharmaceutically relevant intermediates, demonstrating the utility of the iodomethyl-dioxane scaffold in multi-step synthetic sequences. google.com

The research in this area underscores a strategic approach in modern organic synthesis: the use of multifunctional building blocks to streamline the construction of complex molecules. The 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane scaffold exemplifies this, offering a combination of reactivity and stability that can be exploited in the design of new and efficient synthetic transformations.

Table 1: Methodologies Leveraging Dioxane Scaffolds in Synthesis

| Starting Material Scaffold | Reaction Type | Product Class | Significance | Reference |

| 5-(Hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane | SRN1 Reaction | Spiro-dihydroindoles | Development of novel routes to spirocyclic heterocycles. | researchgate.net |

| (4R-cis)-1,1-dimethylethyl 6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate derivative | Nucleophilic Substitution | Cyanomethyl-dioxane derivatives | Efficient synthesis of key intermediates for hypolipidemic agents. | google.com |

The following table lists the chemical compounds mentioned in this article.

Computational and Theoretical Studies on 6 Iodomethyl 2,2 Dimethyl 1,4 Dioxane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic landscape of a molecule. For 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane, these calculations can provide a detailed picture of its molecular orbitals, charge distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the bonding and charge distribution within the molecule. This analysis can quantify the delocalization of electron density and identify key intramolecular interactions that contribute to the molecule's stability. For 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane, NBO analysis would likely reveal the polarization of the C-I bond due to the high electronegativity of the iodine atom, making the carbon atom an electrophilic center.

The following table summarizes key electronic properties that could be predicted for 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane using quantum chemical calculations, based on general principles and studies of similar molecules.

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low | Moderate electron-donating ability |

| LUMO Energy | Relatively low | Good electron-accepting ability, especially at the σ* orbital of the C-I bond |

| HOMO-LUMO Gap | Moderate | Reasonable kinetic stability, but susceptible to nucleophilic attack |

| Mulliken Charges | Negative charge on oxygen and iodine atoms; positive charge on adjacent carbons | Highlights electrophilic and nucleophilic sites |

| Electrostatic Potential | Negative potential around oxygen and iodine atoms; positive potential around the iodomethyl carbon | Guides the approach of charged or polar reagents |

Conformational Analysis and Dynamics of the 1,4-Dioxane (B91453) Ring System

The 1,4-dioxane ring is not planar and, like cyclohexane, adopts a number of non-planar conformations to relieve ring strain. The most stable conformation is the chair form. acs.org Other higher-energy conformations include the twist-boat and boat forms. The energy differences between these conformers and the barriers to their interconversion can be accurately calculated using computational methods.

For 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane, the presence of substituents on the ring significantly influences the conformational equilibrium. The bulky gem-dimethyl group at the 2-position will have a strong preference for equatorial positioning to minimize steric interactions. The iodomethyl group at the 6-position can exist in either an axial or equatorial orientation.

Computational analysis would be essential to determine the relative energies of the different chair conformers (with the iodomethyl group being axial or equatorial) and the energy barriers for ring inversion. This analysis would typically involve geometry optimization of the different conformers followed by frequency calculations to confirm they are true minima on the potential energy surface and to obtain thermodynamic data.

The following table illustrates a hypothetical conformational analysis for 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane.

| Conformer | Iodomethyl Group Position | Gem-Dimethyl Group Position | Predicted Relative Stability | Key Steric Interactions |

| Chair 1 | Equatorial | Equatorial | Most Stable | Minimized 1,3-diaxial interactions |

| Chair 2 | Axial | Equatorial | Less Stable | 1,3-diaxial interactions between the iodomethyl group and axial hydrogens |

| Twist-Boat | - | - | High Energy Intermediate | Eclipsing and flagpole interactions |

Mechanistic Elucidation through Computational Modeling of Transition States and Energy Barriers

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate, and calculate the activation energy barrier. This information is crucial for understanding the feasibility and rate of a reaction.

For 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane, a key reaction would be nucleophilic substitution at the iodomethyl group, where the iodide acts as a good leaving group. Computational modeling could be used to study the mechanism of such a reaction, for instance, with a simple nucleophile like a hydroxide (B78521) ion. The calculations would involve locating the transition state structure for the substitution reaction and determining the energy barrier. This would help in predicting whether the reaction proceeds via an SN1 or SN2 mechanism.

Furthermore, computational studies can shed light on more complex reaction pathways, such as elimination reactions or rearrangements. By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be identified.

Prediction of Stereoselectivity and Regioselectivity in Chemical Reactions

Many chemical reactions can lead to the formation of multiple products, and predicting the stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) is a key challenge in organic chemistry. Computational modeling can be a valuable tool in this regard.

In reactions involving 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane, for example, if a chiral nucleophile is used, the reaction could lead to the formation of diastereomeric products. By calculating the energies of the transition states leading to the different diastereomers, it is possible to predict which product will be formed in excess. DFT modeling has been successfully used to confirm the stereoisomers formed in the synthesis of substituted 1,4-dioxane-2,5-diones. researchgate.net

Similarly, if the molecule were to undergo a reaction where there are multiple potential reaction sites, computational analysis of the local reactivity descriptors, such as Fukui functions or the charges on the atoms, can help predict the most likely site of attack.

Molecular Dynamics Simulations to Understand Compound Behavior

While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.

MD simulations of 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane in an aqueous solution could provide insights into its solvation structure and how the water molecules are organized around the solute. dntb.gov.uaresearchgate.net This is particularly relevant for understanding its solubility and transport properties.

Furthermore, if this molecule were to be investigated for any potential biological activity, MD simulations could be used to study its interactions with a target protein. These simulations can reveal the preferred binding mode of the molecule in the active site of the protein and provide information about the key intermolecular interactions that stabilize the complex. Such studies have been performed on the parent 1,4-dioxane to understand its interaction with biomembranes. nih.gov

Advanced Research Methodologies for Analysis and Structural Elucidation

Spectroscopic Techniques for Structural Characterization

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. High-field NMR provides superior resolution and sensitivity, enabling detailed analysis.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane, one would expect to observe distinct signals for the methyl protons of the dimethyl group, the protons on the dioxane ring, and the protons of the iodomethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each signal to its corresponding proton.

¹³C NMR Spectroscopy: This experiment identifies all unique carbon atoms in the molecule. The spectrum for 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane would show signals corresponding to the two methyl carbons, the quaternary carbon of the dioxane ring, the methylene (B1212753) carbons of the ring, the methine carbon, and the carbon of the iodomethyl group.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other (i.e., on adjacent carbons), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane (Note: This table is illustrative and not based on published experimental data.)

| Atom Type | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| -CH₃ (gem-dimethyl) | ¹H NMR | 1.2 - 1.5 | Singlet (s) |

| -CH₂I | ¹H NMR | 3.1 - 3.4 | Doublet (d) |

| Dioxane Ring Protons | ¹H NMR | 3.5 - 4.2 | Multiplets (m) |

| -CH₃ (gem-dimethyl) | ¹³C NMR | 20 - 30 | |

| -CH₂I | ¹³C NMR | 5 - 15 | |

| Dioxane Ring Carbons | ¹³C NMR | 60 - 80 | |

| Quaternary Carbon | ¹³C NMR | 95 - 105 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition and molecular formula. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), a very accurate mass-to-charge ratio (m/z) of the molecular ion is measured. This experimental value can be compared to the calculated theoretical mass of the proposed formula (C₇H₁₃IO₂) to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane, the IR spectrum would be expected to show characteristic absorption bands. Key expected vibrations include C-H stretching and bending from the alkyl groups, and prominent C-O stretching vibrations characteristic of the ether linkages within the dioxane ring. The C-I stretch would also be present, typically in the fingerprint region at lower wavenumbers.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is essential for both the isolation of a target compound from a reaction mixture and the subsequent assessment of its purity.

Flash Column Chromatography for Compound Isolation

Flash column chromatography is a standard and efficient method for the purification of synthetic compounds. The crude reaction mixture containing 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane would be loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), usually a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate), is then passed through the column under pressure. By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel. Fractions are collected and analyzed (often by thin-layer chromatography) to isolate the pure desired product.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Stereoisomer Ratio Determination

Once purified, the compound's purity must be rigorously assessed.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. A sample of 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane would be vaporized and passed through a capillary column using an inert carrier gas. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. A pure sample should ideally show a single peak. GC coupled with a mass spectrometer (GC-MS) can further confirm the identity of the peak by providing its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. For a compound like 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane, reversed-phase HPLC would likely be employed, using a non-polar stationary phase and a polar mobile phase. The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. Furthermore, if the compound exists as stereoisomers (e.g., enantiomers or diastereomers), specialized chiral HPLC columns can be used to separate and determine the ratio of these isomers.

Crystallographic Analysis of 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane: A Search for Definitive Structural Data

Despite a thorough search of scientific literature and crystallographic databases, detailed X-ray crystallography data for the specific compound 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane could not be located. Therefore, a definitive solid-state structure and absolute configuration assignment for this molecule are not publicly available at this time.

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise location of each atom in the crystal lattice is determined.

For the assignment of absolute configuration, the phenomenon of anomalous dispersion is utilized. When the X-ray wavelength is near the absorption edge of a heavy atom within the molecule (such as iodine in the case of 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane), the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction data. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous determination of the absolute stereochemistry of the molecule.

While crystallographic data is available for structurally related compounds containing the 1,4-dioxane (B91453) core or an iodomethyl group, this information cannot be extrapolated to definitively describe the solid-state structure of 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane. Each unique compound possesses its own distinct crystal packing and molecular conformation, which must be determined experimentally.

The absence of published X-ray crystallographic data for 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane suggests that either the compound has not yet been subjected to single-crystal X-ray diffraction analysis, or the results of such studies have not been disseminated in the public domain. Future research in this area would be necessary to provide the detailed structural insights that this technique offers.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogs with Tailored Reactivity Profiles

Future research into 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane is likely to focus on the rational design and synthesis of advanced analogs. The goal is to create a library of related compounds with finely tuned reactivity and physical properties. This can be achieved by systematic structural modifications at key positions of the dioxane ring. The inherent reactivity of the iodomethyl group makes it a prime target for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

The synthesis of these analogs can be approached through several established and emerging methodologies. For instance, the reaction of appropriately substituted epoxides with ethylene (B1197577) glycol derivatives is a known route to functionalized 1,4-dioxanes. enamine.net By starting with a diverse set of epoxides, a variety of analogs can be generated.

| Potential Modification Site | Proposed Functional Group | Anticipated Change in Reactivity/Property |

| Iodomethyl Group | Azide, Amine, Thiol, Cyano | Introduction of new reactive handles for bioconjugation or further derivatization. |

| Dimethyl Groups | Other alkyl or aryl groups | Alteration of steric hindrance and lipophilicity, influencing solubility and biological interactions. |

| Dioxane Ring Oxygen | Replacement with Sulfur (Thiadioxane) | Modification of electronic properties and metabolic stability. |

These synthetic endeavors will produce a portfolio of novel dioxane derivatives, each with a unique reactivity profile, suitable for a range of applications.

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. mdpi.comacs.org Future work on 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane and its analogs should prioritize the development of environmentally benign synthetic routes. This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. mdpi.com

One promising avenue is the use of solid acid catalysts, which can replace corrosive and difficult-to-handle homogeneous catalysts like sulfuric acid in dioxane synthesis. mdpi.com Additionally, exploring enzymatic or biocatalytic methods could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. The development of a green and economical synthesis process is crucial for the large-scale production and wider application of this compound. mdpi.com

| Green Chemistry Principle | Application to Dioxane Synthesis | Potential Benefit |

| Use of Catalysis | Employing recyclable solid acid or enzymatic catalysts. mdpi.com | Reduced waste, milder reaction conditions, and easier product purification. |

| Benign Solvents | Utilizing water or other green solvents. acs.org | Reduced environmental impact and improved safety. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. mdpi.com | Minimized waste generation. |

Integration into Automated Synthesis Platforms and Flow Chemistry Setups

The integration of chemical synthesis into automated platforms and flow chemistry setups offers numerous advantages, including enhanced safety, reproducibility, and scalability. durham.ac.ukmdpi.com The synthesis of 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane and its derivatives is well-suited for this transition. Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purer products. springerprofessional.demdpi.com

The use of immobilized reagents and catalysts in flow reactors can further streamline the synthesis and purification process, making it more efficient and sustainable. durham.ac.uk This approach is particularly beneficial for handling potentially hazardous reagents and for performing multi-step syntheses in a continuous manner. durham.ac.uk The ability to rapidly generate a library of analogs using automated systems will accelerate the discovery of new applications for this class of compounds.

Expanding the Scope of Applications in Medicinal Chemistry and Materials Science

The versatile structure of 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane makes it an attractive scaffold for applications in both medicinal chemistry and materials science.

In medicinal chemistry, dioxane derivatives have been investigated for a range of biological activities. nih.gov The 1,4-dioxane (B91453) moiety can serve as a key structural element in the design of novel therapeutic agents. nbinno.com The iodomethyl group provides a convenient attachment point for pharmacophores or for linking the molecule to larger biological entities. Future research could explore the potential of this compound and its analogs as building blocks for drugs targeting a variety of diseases.

In materials science, the reactive nature of the iodomethyl group allows for the incorporation of the dioxane unit into polymers and other advanced materials. nbinno.com This could lead to the development of new materials with tailored properties, such as enhanced thermal stability or specific optical and electronic characteristics. The dioxane ring can impart unique conformational constraints and polarity to a polymer backbone.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Scaffold for drug discovery, building block for complex molecules. nbinno.com | The dioxane core is a known motif in bioactive compounds, and the iodomethyl group allows for versatile functionalization. |

| Materials Science | Monomer for polymerization, cross-linking agent. nbinno.com | The reactive handle allows for incorporation into polymer chains, potentially imparting desirable properties. |

Predictive Design of Dioxane-Based Molecules through Advanced Computational Methods

Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for the predictive design of new molecules with desired properties. acs.orgresearchgate.netdntb.gov.uaresearchgate.net These methods can be employed to study the conformational preferences, reactivity, and electronic structure of 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane and its analogs.

Computational modeling can guide the synthetic efforts by predicting the most promising candidates for specific applications, thereby saving time and resources. researchgate.net For example, in silico docking studies can predict the binding affinity of dioxane-based ligands to biological targets, aiding in the design of new drugs. acs.org Similarly, computational predictions of material properties can guide the development of new polymers and functional materials.

| Computational Method | Application to Dioxane Research | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. | Prediction of reaction mechanisms and sites of reactivity. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions with solvents or biological molecules. dntb.gov.uaresearchgate.net | Understanding of molecular flexibility and binding modes. |

| In Silico ADME Prediction | Estimation of absorption, distribution, metabolism, and excretion properties. acs.org | Early assessment of the drug-like properties of new analogs. |

Q & A

Basic: What are the optimal synthetic routes for preparing 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane in laboratory settings?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,2-dimethyl-1,4-dioxane derivatives with iodomethane or iodine-containing reagents under controlled conditions. For example:

- Halogen exchange : Replace bromine in analogs like 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (a structurally similar building block) using sodium iodide in acetone (Finkelstein reaction) .

- Radical iodination : Use iodine and a radical initiator (e.g., AIBN) in inert solvents like CCl₄ to introduce the iodomethyl group selectively .

Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate).

Basic: What spectroscopic techniques are most effective for characterizing 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methyl groups (δ ~1.2–1.4 ppm) and dioxane ring protons (δ ~3.5–4.0 ppm). The iodomethyl group (CH₂I) shows splitting patterns near δ ~3.2–3.5 ppm .

- ¹³C NMR : Confirm the quaternary carbon (C-2, δ ~95–100 ppm) and iodomethyl carbon (δ ~-10 to 0 ppm due to iodine’s electronegativity) .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 272.01 (C₆H₁₁IO₂⁺) and fragment ions indicative of dioxane ring cleavage .

- IR Spectroscopy : Detect C-O-C stretching (1,4-dioxane ring) at ~1,100 cm⁻¹ and C-I stretching (weak, ~500–600 cm⁻¹) .

Basic: How does the iodomethyl group influence the compound’s stability under ambient vs. reactive conditions?

Methodological Answer:

- Thermal Stability : The iodomethyl group is thermally labile. Store at 2–8°C in amber vials to prevent light-induced degradation. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

- Hydrolytic Sensitivity : The C-I bond is susceptible to hydrolysis. Test stability in aqueous buffers (pH 1–12) via kinetic assays. Use non-polar solvents (e.g., DCM) for reactions to minimize decomposition .

Advanced: How can researchers resolve contradictions in reported reactivity of 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane in cross-coupling reactions?

Methodological Answer:

Discrepancies often arise from solvent polarity, catalyst choice, or iodide scavenging. To address this:

- Solvent Screening : Compare reactivity in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Polar solvents may stabilize transition states in Suzuki-Miyaura couplings .

- Catalyst Optimization : Test palladium (Pd(PPh₃)₄) vs. nickel (NiCl₂(dppe)) catalysts. Nickel complexes may improve efficiency in Stille couplings with aryl stannanes .

- Additive Effects : Include iodide scavengers (e.g., Ag₂O) to prevent catalyst poisoning. Monitor byproducts via LC-MS .

Advanced: What computational methods predict the degradation pathways of 6-(Iodomethyl)-2,4-dioxane derivatives in environmental or biological systems?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model bond dissociation energies (C-I bond: ~50 kcal/mol) and predict hydrolysis or radical-mediated degradation .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to identify potential bioactivation pathways .

- QSPR Models : Correlate logP values (calculated via ChemAxon) with biodegradation rates observed in microbial assays .

Advanced: How can researchers design experiments to evaluate the compound’s role as a chiral building block in drug discovery?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .

- Stereoselective Synthesis : Incorporate asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during dioxane ring formation to control stereochemistry .

- Biological Assays : Test enantiomers against target proteins (e.g., kinases) using SPR or fluorescence polarization to assess binding affinity differences .

Advanced: What experimental strategies address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

- Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., water/ethanol) using shake-flask methods with UV-Vis quantification .

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict compatibility with solvents like THF (δ ~18 MPa¹/²) or ethyl acetate .

- Co-solvency Screening : Add surfactants (e.g., Tween 80) or cyclodextrins to enhance aqueous solubility for biological testing .

Advanced: How can researchers systematically analyze literature to identify gaps in mechanistic studies of iodomethyl-dioxane derivatives?

Methodological Answer:

- Boolean Searches : Use databases like SciFinder with terms:

(6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane) AND (mechanism OR kinetics)excluding industrial patents . - Bibliometric Tools : Employ VOSviewer to map keyword clusters (e.g., “cross-coupling,” “degradation”) and identify understudied areas .

- Critical Appraisal : Compare methodologies in peer-reviewed studies (e.g., catalyst loadings, temperature ranges) to highlight inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.